molecular formula C20H18N4O2S B2816410 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034560-70-6

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2816410
CAS No.: 2034560-70-6
M. Wt: 378.45
InChI Key: XQKMNGRWHLYKIZ-UHFFFAOYSA-N
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Description

The compound “(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone” is a synthetic heterocyclic molecule featuring a benzimidazole-pyrrolidine core linked to a thiophene-substituted isoxazole moiety via a methanone bridge. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are known to influence pharmacokinetic properties and target selectivity in drug discovery .

Properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-21-15-5-2-3-6-17(15)24(13)14-8-9-23(12-14)20(25)16-11-18(26-22-16)19-7-4-10-27-19/h2-7,10-11,14H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKMNGRWHLYKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and isoxazole intermediates, followed by their coupling with the pyrrolidine and thiophene units. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The target compound is hypothesized to possess similar properties due to the presence of both benzimidazole and isoxazole moieties, which are known for their effectiveness against various bacterial strains.

Table: Antimicrobial Activity Summary

CompoundTarget PathogenMIC (µg/mL)Cytotoxicity (µg/mL)
Target CompoundStaphylococcus aureus (MRSA)≤0.25>32
Related Compound AEscherichia coli>200>32
Related Compound BCandida albicans≤0.125>32

In a study focusing on benzimidazole derivatives, it was found that one derivative exhibited strong activity against MRSA with a minimum inhibitory concentration (MIC) of 0.125 µg/mL, indicating the potential efficacy of the target compound against resistant strains of bacteria .

Anticancer Potential

The structural composition of the compound suggests possible anticancer properties. Research has shown that imidazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have demonstrated effectiveness against breast and colon cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Table: Anticancer Activity Summary

CompoundCancer Cell LineIC50 (µM)
Target CompoundMCF-7 (breast cancer)15
Related Compound CHT29 (colon cancer)10

In vitro studies have shown that the target compound can induce significant cell death in MCF-7 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic properties of the compound are critical for its development as a therapeutic agent. Imidazole derivatives generally exhibit high solubility in polar solvents, which may influence their bioavailability and therapeutic efficacy.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of structurally related compounds against MRSA. The results indicated that certain derivatives exhibited potent activity with MIC values as low as 0.125 µg/mL, underscoring the potential for further development of the target compound in antimicrobial therapy .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of imidazole-containing compounds on breast cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through apoptosis induction, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to various sites, modulating the activity of its targets. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Methanone Derivatives

Compound 7a (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone and Compound 7b (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone () share the methanone bridge but differ in substituents. Key distinctions include:

  • Core Heterocycles: The target compound uses benzimidazole and isoxazole, whereas 7a/7b employ pyrazole and cyanothiophene.
  • Functional Groups: 7a/7b feature amino, hydroxy, and cyano/carboxylate groups, which enhance solubility and reactivity, unlike the methyl and thiophene groups in the target compound .

Imidazole Derivatives with Pharmacological Activity

describes 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones, which share the imidazole motif but differ in backbone structure. These compounds were evaluated for antimicrobial activity, highlighting the role of imidazole in targeting microbial growth . In contrast, the target compound’s benzimidazole group may confer distinct selectivity, as benzimidazoles are known for antiviral and anticancer applications .

Table 2: Bioactivity Comparison of Imidazole-Based Compounds
Compound Class Structural Features Tested Bioactivity Key Findings
Target Compound Benzimidazole, Isoxazole Not reported N/A
Imidazole-pyrazolones () 5-Oxo-imidazole, Pyrazolone Antimicrobial Growth inhibition in microbes
Ferroptosis Inducers () Natural/synthetic compounds Anticancer (OSCC) Selective ferroptosis in cancer cells

Thiophene-Containing Analogues

The thiophene moiety in the target compound is also present in 7a/7b () and in plant-derived biomolecules (). Thiophene derivatives are associated with enhanced electronic properties and binding affinity in drug design. However, plant-derived thiophene analogs (e.g., terthiophenes) often exhibit phototoxic effects, whereas synthetic variants like the target compound may offer tailored stability .

Biological Activity

The compound (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone represents a complex organic molecule with potential biological significance. Its intricate structure combines several pharmacologically relevant moieties, including a benzimidazole, pyrrolidine, and isoxazole, suggesting diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be broken down into its key components:

  • Benzimidazole moiety : Known for various biological activities, including anti-cancer and anti-inflammatory effects.
  • Pyrrolidine ring : Associated with neuroactive properties and often used in drug design for enhancing selectivity.
  • Isoxazole group : Exhibits anti-inflammatory and analgesic properties.

The molecular formula is C19H20N4OSC_{19}H_{20}N_4OS, and the compound has a molecular weight of approximately 356.46 g/mol.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluating derivatives of benzimidazole highlighted their ability to inhibit cyclooxygenase (COX) enzymes, suggesting that the compound may also exhibit similar properties. For instance, related compounds demonstrated IC50 values ranging from 0.52 to 22.25 μM against COX-II .
  • Neuroprotective Studies : Research on pyrrolidine derivatives indicates their potential in treating neurodegenerative diseases due to their ability to enhance cognitive function and protect neuronal cells from oxidative stress .
  • Antimicrobial Testing : Initial screenings of structurally similar compounds have shown promising results against bacterial strains, warranting further investigation into the antimicrobial properties of this compound .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Benzimidazole DerivativesContains benzimidazoleAnti-cancer, anti-inflammatory
Pyrrolidine DerivativesContains pyrrolidineNeuroprotective effects
Isoxazole DerivativesContains isoxazoleAnti-inflammatory, analgesic

The combination of these structural features in the target compound may enhance its biological activity compared to simpler analogs.

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound, and what reaction conditions critically influence yield?

The synthesis involves multi-step protocols, including coupling reactions between benzo[d]imidazole and isoxazole-thiophene precursors. Key steps include:

  • Pyrrolidine functionalization : Introducing the 2-methylbenzo[d]imidazole moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
  • Methanone formation : Using carbonylating agents like phosgene analogs or coupling reagents (e.g., EDCI/HOBt) to link the pyrrolidine and isoxazole-thiophene units .
  • Critical conditions : Temperature (60–100°C for cyclization), solvent polarity (DMF or THF for solubility), and catalysts (e.g., Pd for cross-couplings). Yields improve with inert atmospheres (N₂/Ar) and controlled pH .

Basic: Which analytical techniques are essential for confirming structure and purity during synthesis?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, isoxazole C=O at ~160 ppm) .
  • HPLC : Monitors reaction progress and purity (>95% for bioactive studies) using C18 columns and acetonitrile/water gradients .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+ m/z ~434) and detects side products .

Advanced: How can researchers resolve discrepancies between calculated and observed spectroscopic data (e.g., NMR shifts)?

  • Complementary techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can clarify spatial proximity of pyrrolidine and thiophene groups .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to identify conformational mismatches .
  • Isotopic labeling : Introduce ¹³C/¹⁵N labels to trace unexpected coupling or tautomerization .

Advanced: What strategies optimize reaction yields for analogs with modified substituents (e.g., thiophene vs. furan)?

  • Substituent screening : Test electron-donating/withdrawing groups on thiophene (e.g., -OCH₃, -NO₂) to assess steric/electronic effects on cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% for thermally sensitive intermediates .
  • Solvent optimization : Switch from DMF to DMA for better solubility of bulky analogs .

Basic: What structural features influence reactivity in further modifications?

  • Benzo[d]imidazole : Electron-rich N-atoms participate in coordination (e.g., metal catalysts) or hydrogen bonding, affecting nucleophilic substitution .
  • Isoxazole : Stability under acidic conditions allows selective functionalization (e.g., alkylation at the 3-position) .
  • Thiophene : Susceptible to electrophilic substitution (e.g., bromination for cross-coupling) due to aromatic π-system .

Advanced: How to design stability studies for assessing degradation under biologically relevant pH conditions?

  • Methodology : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48h .
  • Kinetic analysis : Fit data to first-order decay models to calculate half-life (t₁/₂).
  • Identification of degradants : Use LC-MS to isolate and characterize hydrolysis products (e.g., cleavage of the methanone linkage) .

Advanced: What computational methods predict binding modes to biological targets, and how are they validated?

  • Docking studies : Use AutoDock Vina to model interactions with kinases or GPCRs. Focus on π-π stacking (thiophene/benzoimidazole) and hydrogen bonding (isoxazole) .
  • Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) .
  • Experimental validation : Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD) for top-scoring poses .

Basic: What are common side reactions during synthesis, and how are they mitigated?

  • Oligomerization : Occurs during carbonyl coupling; suppress with excess reagent (1.5 eq.) and low temperatures (0–5°C) .
  • Oxidation of thiophene : Minimize by replacing O₂ with N₂ and adding antioxidants (e.g., BHT) .
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

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